molecular formula C13H10BrFN4 B8549802 6-(3-Bromo-4-fluorophenyl)-9-ethyl-9H-imidazo[4,5-c]pyridazine

6-(3-Bromo-4-fluorophenyl)-9-ethyl-9H-imidazo[4,5-c]pyridazine

Cat. No. B8549802
M. Wt: 321.15 g/mol
InChI Key: RMCQDIUMPYNITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Bromo-4-fluorophenyl)-9-ethyl-9H-imidazo[4,5-c]pyridazine is a useful research compound. Its molecular formula is C13H10BrFN4 and its molecular weight is 321.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Bromo-4-fluorophenyl)-9-ethyl-9H-imidazo[4,5-c]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Bromo-4-fluorophenyl)-9-ethyl-9H-imidazo[4,5-c]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H10BrFN4

Molecular Weight

321.15 g/mol

IUPAC Name

4-(3-bromo-4-fluorophenyl)-7-ethylimidazo[4,5-c]pyridazine

InChI

InChI=1S/C13H10BrFN4/c1-2-19-7-16-12-9(6-17-18-13(12)19)8-3-4-11(15)10(14)5-8/h3-7H,2H2,1H3

InChI Key

RMCQDIUMPYNITR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=NC=C2C3=CC(=C(C=C3)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (66 g, 0.67 mol) was carefully added to 7-ethyl-4-(4-fluorophenyl)-7H-imidazo[4,5-c]pyridazine (Preparation 9, 2.3 g, 9.5 mmol) surrounded by an ice bath, and the resultant reaction mixture was gently stirred at room temperature until a homogeneous solution was observed. To this solution was added 1,3-dibromo-5,5-dimethylhydantoin (2.7 g, 9.5 mmol) portion-wise, and stirring was continued at 0° C. for 2 hours. The reaction mixture was poured carefully into aqueous sodium bisulphite (200 mL), and then basified with an aqueous sodium hydroxide solution (2 M) to pH=8 keeping the temperature below 20° C. EtOAc (50 mL) was added and the layers were separated. The aqueous layer was extracted with EtOAc (2×50 mL). The combined organic phases were washed with saturated brine solution, dried over Na2SO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with petroleum ether:CH2Cl2 1:1 followed by trituration with EtOAc to afford the title compound as a white solid in 41% yield, 1.25 g.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
41%

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